4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide
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Overview
Description
N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide is an organic compound with a complex structure that includes a nitrobenzene ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 1-methyl-3-phenylpropylamine and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazide group can be oxidized to form corresponding azides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Azide derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide
- N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide
- N’-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
Uniqueness
N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in electrophilic substitution reactions and has enhanced biological activity compared to its analogs .
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
4-nitro-N-[(E)-4-phenylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-13(7-8-14-5-3-2-4-6-14)18-19-17(21)15-9-11-16(12-10-15)20(22)23/h2-6,9-12H,7-8H2,1H3,(H,19,21)/b18-13+ |
InChI Key |
REDAXKHWQYBAMB-QGOAFFKASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CC=C2 |
Origin of Product |
United States |
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